1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine
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Overview
Description
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,4-dichlorobenzoyl groups attached to a 2-methylpiperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(3,4-dichlorobenzyl)piperazine
- 1,4-Bis(3,4-dichlorophenyl)piperazine
- 1,4-Bis(3,4-dichlorobenzoyl)-1,4-diazepane
Uniqueness
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine is unique due to the presence of the 2-methyl group on the piperazine ring, which can influence its reactivity and interactions compared to similar compounds. This structural difference can lead to variations in its chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
[4-(3,4-dichlorobenzoyl)-3-methylpiperazin-1-yl]-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N2O2/c1-11-10-24(18(26)12-2-4-14(20)16(22)8-12)6-7-25(11)19(27)13-3-5-15(21)17(23)9-13/h2-5,8-9,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDNUPUSYGOLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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